Product packaging for DIETHYL IODOMETHYLPHOSPHONATE(Cat. No.:CAS No. 10419-77-9)

DIETHYL IODOMETHYLPHOSPHONATE

Cat. No.: B080390
CAS No.: 10419-77-9
M. Wt: 278.03 g/mol
InChI Key: PNFHTBDRPOJJTQ-UHFFFAOYSA-N
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Description

Diethyl iodomethylphosphonate is an organophosphorus compound characterized by the presence of an iodomethyl group attached to a phosphonate core, with two ethoxy substituents. Its molecular formula is C5H12IO3P, and it is primarily utilized in organic synthesis as a reagent for introducing phosphonate groups or participating in nucleophilic substitution reactions due to the high reactivity of the iodine atom .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12IO3P B080390 DIETHYL IODOMETHYLPHOSPHONATE CAS No. 10419-77-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[ethoxy(iodomethyl)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12IO3P/c1-3-8-10(7,5-6)9-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFHTBDRPOJJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CI)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12IO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80146334
Record name Diethyl (iodomethyl)phosphonate
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Molecular Weight

278.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10419-77-9
Record name Diethyl P-(iodomethyl)phosphonate
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Record name Diethyl (iodomethyl)phosphonate
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Record name Diethyl (iodomethyl)phosphonate
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Record name Diethyl (iodomethyl)phosphonate
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Preparation Methods

Synthetic Routes and Reaction Conditions: DIETHYL IODOMETHYLPHOSPHONATE can be synthesized through the Michaelis-Arbuzov reaction. This involves the reaction of triethyl phosphite with diiodomethane under a nitrogen atmosphere. The reaction is typically carried out at elevated temperatures (around 100°C) for 48 hours .

Industrial Production Methods: Industrial production of diethyl (iodomethyl)phosphonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: DIETHYL IODOMETHYLPHOSPHONATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various phosphonate esters, while oxidation and reduction can lead to the formation of different phosphonic acid derivatives .

Scientific Research Applications

Synthesis Applications

Diethyl iodomethylphosphonate is primarily utilized in the synthesis of various phosphonates and related compounds. Its reactivity allows for the introduction of the iodomethyl group into organic molecules, facilitating further transformations.

Synthesis of Vinyl Sulfones

One notable application is in the synthesis of H2_2N-Tyr(tBu)-vinyl sulfone, an important intermediate in the development of pharmaceuticals targeting specific biological pathways . This reaction exemplifies how this compound acts as a building block in creating more complex molecules.

Formation of Phosphonates

This compound serves as a precursor for various phosphonates through nucleophilic substitution reactions. It can react with different nucleophiles to yield dialkyl phosphonates, which are valuable in agrochemicals and pharmaceuticals .

Biological Applications

In biochemistry, this compound has been explored for its potential in proteomics and molecular biology applications. It is used as a biochemical reagent for labeling and modifying biomolecules.

Proteomics Research

The compound is employed in proteomics research to study protein interactions and modifications. Its ability to introduce phosphorus-containing groups into proteins aids in understanding biochemical pathways .

Gene Therapy

This compound is also investigated for its role in gene therapy applications, where it can be used to modify nucleic acids or enhance transfection efficiency .

Case Study 1: Synthesis of Phosphonates from this compound

A study demonstrated the successful synthesis of various phosphonates using this compound as a key intermediate. The yields achieved were significant, indicating its effectiveness as a reagent in organic synthesis .

Reaction TypeProductYield (%)
Nucleophilic SubstitutionDiethyl Phosphonate90
Coupling ReactionVinyl Sulfone Derivative85
AlkylationAlkyl Phosphonate75

Case Study 2: Biochemical Applications

In another investigation, this compound was used to label specific amino acids within proteins. This labeling facilitated the tracking of protein interactions within cellular environments, providing insights into metabolic pathways .

Mechanism of Action

Mechanism of Action: DIETHYL IODOMETHYLPHOSPHONATE exerts its effects through its ability to form stable carbon-phosphorus bonds. This property allows it to interact with various molecular targets, including enzymes and other proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure .

Molecular Targets and Pathways: The primary molecular targets of diethyl (iodomethyl)phosphonate are enzymes involved in metabolic pathways. By inhibiting these enzymes, the compound can affect various biochemical processes, leading to changes in cellular function and metabolism .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Comparison
Property This compound Dimethyl Methylphosphonate Diethyl Chloromethylphosphonate
Molecular Formula C5H12IO3P C3H9O3P C5H12ClO3P
Molecular Weight (g/mol) 278.02 124.08 210.57
Key Substituent Iodomethyl Methyl Chloromethyl
Primary Application Organic synthesis Flame retardant Alkylating agent
Table 2: Reactivity Comparison
Compound Leaving Group Ability Typical Reactions
This compound High (I⁻) Nucleophilic substitution, cross-coupling
Diethyl Chloromethylphosphonate Moderate (Cl⁻) Controlled alkylation
DMMP None Thermal stabilization

Biological Activity

Diethyl iodomethylphosphonate (DEIMP) is a compound of significant interest in the field of organophosphorus chemistry, particularly due to its biological activity and potential applications in various fields, including medicinal chemistry and agriculture. This article provides a detailed overview of the biological activity of DEIMP, supported by relevant research findings, data tables, and case studies.

This compound is synthesized through the reaction of diiodomethane with diethyl phosphite. The process typically yields a product with a high degree of purity. The chemical structure can be represented as follows:

C4H10IO3P\text{C}_4\text{H}_{10}\text{I}\text{O}_3\text{P}

The synthesis method involves refluxing diiodomethane with diethyl phosphite, resulting in the formation of DEIMP alongside ethyl iodide and other byproducts .

DEIMP exhibits biological activity primarily through its ability to form radicals upon homolytic cleavage of the C-I bond. This process generates the diethoxyphosphorylmethyl radical, which can interact with various biological targets, potentially leading to inhibitory effects on certain enzymatic processes .

Antiviral and Antimicrobial Properties

Research indicates that phosphonates, including DEIMP, may possess antiviral properties. They have been studied as potential inhibitors of viral replication mechanisms. For instance, compounds structurally related to DEIMP have shown efficacy against viruses by inhibiting nucleic acid synthesis .

In addition to antiviral activity, DEIMP has been investigated for its antimicrobial properties. Studies suggest that phosphonate derivatives can disrupt microbial cell membranes or inhibit essential metabolic pathways, although specific data on DEIMP's direct antimicrobial effects remain limited.

EPR Investigations

Electron Paramagnetic Resonance (EPR) studies have been conducted to investigate the radicals derived from DEIMP. These studies revealed that upon photolysis, DEIMP generates a spectrum indicative of radical formation, which is crucial for understanding its reactivity and potential biological implications .

Inhibition Studies

Inhibition assays have demonstrated that DEIMP can act as an inhibitor for specific enzymes involved in metabolic pathways. For example, its derivatives have been shown to inhibit certain phosphatases, which play critical roles in cellular signaling pathways. The inhibition constants (Ki) for various analogs suggest that modifications to the phosphonate structure can enhance or diminish biological activity .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntiviralInhibition of viral replication
AntimicrobialDisruption of microbial membranes
Enzyme InhibitionInhibition of phosphatases
Radical FormationGeneration of reactive radicals

Q & A

Q. What are the recommended synthetic routes for diethyl iodomethylphosphonate, and how can reaction efficiency be optimized?

this compound is typically synthesized via nucleophilic substitution or Arbuzov-type reactions involving diethyl phosphite and iodomethane derivatives. Key parameters include solvent choice (e.g., anhydrous THF or toluene), temperature control (60–80°C), and stoichiometric ratios of reactants. Optimization requires monitoring reaction progress via <sup>31</sup>P NMR to track phosphorus intermediate formation and minimize side products like oxidized phosphonates . Purity can be improved using column chromatography with silica gel and ethyl acetate/hexane eluents.

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard characterization involves:

  • Spectroscopy : <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR to confirm the absence of unreacted starting materials and hydrolyzed byproducts.
  • Mass spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 264).
  • Elemental analysis : Confirming C, H, and P content within ±0.3% of theoretical values. Discrepancies in <sup>31</sup>P NMR shifts (e.g., δ +25 ppm vs. expected +28 ppm) may indicate residual solvent or incomplete substitution, necessitating repurification .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as phosphonates may release HI under moisture.
  • Storage : In amber glass bottles under inert gas (N2 or Ar) at 2–8°C to prevent photodegradation and hydrolysis.
  • Spill management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as halogenated waste .

Advanced Research Questions

Q. How does the iodine substituent in this compound influence its reactivity in cross-coupling reactions compared to chloro/bromo analogs?

The C–I bond’s lower bond dissociation energy (≈50 kcal/mol) enhances oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), but iodine’s larger atomic radius may sterically hinder transmetallation. Kinetic studies using <sup>31</sup>P NMR and DFT calculations (B3LYP/6-31G*) can map transition states and compare activation barriers with Cl/Br analogs. Contradictory data on yield trends (e.g., higher conversion for Br vs. I in Sonogashira reactions) may arise from solvent polarity effects or iodide precipitation .

Q. What experimental strategies mitigate hydrolysis of this compound in aqueous reaction systems?

Hydrolysis of the P–O–C linkage can be minimized by:

  • pH control : Buffering solutions to pH 7–8 with phosphate or carbonate salts.
  • Protecting groups : Temporarily masking the phosphonate with silyl (TMS) or trityl groups.
  • Alternative solvents : Using polar aprotic solvents (DMF, DMSO) with controlled water activity (<5% v/v). Real-time monitoring via conductivity measurements or inline IR spectroscopy helps detect early hydrolysis .

Q. How can computational methods predict the stability of this compound under varying thermal and photolytic conditions?

  • Thermal stability : Molecular dynamics simulations (ReaxFF force field) model bond dissociation at elevated temperatures (>150°C). Compare with TGA-DSC data to validate decomposition thresholds.
  • Photolytic degradation : TD-DFT calculations (CAM-B3LYP) predict UV-Vis absorption spectra and identify vulnerable moieties (e.g., C–I bonds). Experimental validation via accelerated aging under UV light (λ = 254 nm) quantifies degradation products like ethylene and phosphoric acid derivatives .

Q. What are the challenges in analyzing trace impurities in this compound, and which analytical techniques are most effective?

Common impurities include residual iodomethane, diethyl phosphate, and oxidized species. Advanced methods:

  • GC-MS with headspace sampling : Detects volatile impurities (e.g., CH3I) at ppm levels.
  • HPLC-ICP-MS : Quantifies phosphorus-containing byproducts with elemental specificity.
  • X-ray crystallography : Resolves structural anomalies in recrystallized samples. Discrepancies between batch analyses require robust statistical protocols (e.g., ANOVA with Tukey’s HSD test) .

Methodological Guidance

  • Contradiction resolution : When literature reports conflicting reactivity data (e.g., catalytic efficiency in Stille couplings), replicate experiments under standardized conditions (solvent, catalyst loading) and publish negative results to clarify context-specific trends .
  • Ethical compliance : Document synthetic procedures and safety measures in line with institutional chemical hygiene plans and OECD guidelines .

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